Vacuolin-1

Description

Contextualization of Small Molecules as Research Probes in Cell Biology

Small molecules are organic compounds with a low molecular weight, typically less than 900 daltons. wikipedia.org This characteristic allows many of them to readily diffuse across cell membranes, enabling them to reach and interact with intracellular targets. wikipedia.org In the field of cell biology, these molecules serve as invaluable research probes. wikipedia.orgstemcell.comnih.gov They can be used to inhibit or activate specific proteins, such as enzymes or receptors, or to disrupt protein-protein interactions. wikipedia.org This ability to modulate the function of specific cellular components allows researchers to investigate the roles of these components in various cellular processes. stemcell.comnih.gov

The advantages of using small molecules as research tools are numerous. nih.govhellobio.com Their effects are often rapid, reversible, and dose-dependent, providing a high degree of temporal and functional control. nih.govtocris.com Unlike genetic methods, which can have long-term and sometimes irreversible consequences, small molecules allow for acute perturbations of cellular functions. hellobio.comtocris.com This makes them particularly useful for studying dynamic processes such as signal transduction, cytoskeletal organization, and membrane trafficking. stemcell.comnih.gov

Historical Overview of Vacuolin-1 Discovery and Initial Characterization

This compound, a triazine-based, cell-permeable compound, was identified through a screening of a chemical library from ChemBridge Corporation for molecules that affect membrane trafficking. google.comembopress.org The initial discovery revealed that this compound induces the rapid formation of large, swollen vacuoles derived from the homotypic fusion of endosomes and lysosomes. researchgate.netnih.gov

Subsequent characterization demonstrated that this compound specifically targets endosomal and lysosomal compartments. researchgate.net While it causes dramatic morphological changes in these organelles, other cellular structures such as the Golgi apparatus, endoplasmic reticulum, and the nucleus remain unaffected. researchgate.net Furthermore, the organization of the actin and tubulin cytoskeletons is not disturbed by the compound. nih.govsigmaaldrich.com

A key finding from the initial studies was the effect of this compound on lysosomal exocytosis. Research indicated that this compound blocks the Ca²⁺-dependent fusion of lysosomes with the plasma membrane. nih.govapexbt.com This was observed through the inhibition of the release of the lysosomal enzyme β-hexosaminidase and the prevention of the cell surface appearance of the lysosomal membrane protein Lamp-1 following stimulation with the calcium ionophore ionomycin. nih.govapexbt.com However, it is worth noting that some conflicting reports have emerged, with one study suggesting that this compound alters lysosome morphology without inhibiting Ca²⁺-regulated exocytosis. embopress.orgplos.org Despite this, the predominant finding is that this compound acts as an inhibitor of Ca²⁺-dependent lysosomal exocytosis. researchgate.netnih.govapexbt.com

Interestingly, while inhibiting lysosomal exocytosis, this compound was found not to affect other membrane trafficking events, such as the Ca²⁺-dependent exocytosis of enlargeosomes or the constitutive secretory pathway from the endoplasmic reticulum to the plasma membrane. nih.govsigmaaldrich.com This specificity highlighted its potential as a precise tool for dissecting the role of lysosomes in various cellular functions. nih.gov More recent research has also identified this compound as an inhibitor of autophagy by impairing lysosomal maturation through the inhibition of the lipid kinase PIKfyve. nih.govbiorxiv.org Further studies have also implicated the capping protein Zβ (CapZβ) as a binding protein for this compound, linking its effects to the regulation of endosomal trafficking and metastasis. nih.gov

Research Findings on this compound

| Feature | Description | References |

| Chemical Nature | A cell-permeable, triazine-based small molecule. | google.comsigmaaldrich.comlumiprobe.com |

| Primary Effect | Induces the formation of large vacuoles from the fusion of endosomes and lysosomes. | researchgate.netnih.govresearchgate.net |

| Mechanism of Action | Inhibits Ca²⁺-dependent lysosomal exocytosis. Also identified as a PIKfyve inhibitor, impairing lysosomal maturation and autophagy. Binds to CapZβ. | nih.govapexbt.comnih.govnih.govmdpi.com |

| Specificity | Affects endosomes and lysosomes specifically, with no reported direct effects on the Golgi apparatus, endoplasmic reticulum, or cytoskeleton. Does not inhibit enlargeosome exocytosis. | researchgate.netnih.govsigmaaldrich.com |

| Controversy | Some studies report no inhibition of Ca²⁺-regulated lysosomal exocytosis. | embopress.orgplos.org |

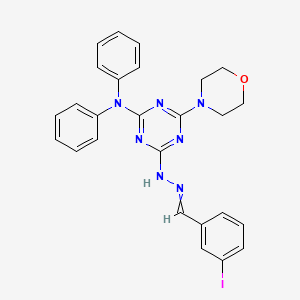

Structure

3D Structure

Propriétés

IUPAC Name |

2-N-[(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24IN7O/c27-21-9-7-8-20(18-21)19-28-32-24-29-25(33-14-16-35-17-15-33)31-26(30-24)34(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-13,18-19H,14-17H2,(H,29,30,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEJTSRAQUFNOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)N(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24IN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Action of Vacuolin 1 at the Cellular and Molecular Level

Modulation of Endolysosomal System Dynamics

Vacuolin-1 directly influences the morphology and behavior of endosomes and lysosomes through a series of interconnected events. These alterations stem from its ability to interfere with normal membrane fusion and segregation processes within the endolysosomal pathway.

Formation of Enlarged Vacuolar Structures Derived from Endolysosomes

The homotypic fusion events triggered by this compound result in the formation of large, swollen vacuolar structures. nih.govembopress.orggoogle.comnih.gov These vacuoles are derived directly from the endolysosomal compartments and retain the markers of their parent organelles, indicating that while their morphology is drastically altered, their basic identity is maintained. nih.govresearchgate.net For instance, vacuoles derived from early endosomes are typically larger and located in the perinuclear region, while those originating from late endosomes and lysosomes are smaller and more peripherally distributed. researchgate.net These enlarged structures are not merely static byproducts; they remain active in endocytic trafficking, capable of receiving cargo from receptor-mediated endocytosis. nih.gov The formation of these vacuoles is a rapid process, observable after short incubation periods with the compound. researchgate.net

Table 1: Effects of this compound on Endolysosomal Structures

| Cellular Component | Observed Effect | References |

|---|---|---|

| Endosomes | Homotypic fusion, formation of large vacuoles | nih.govgoogle.comnih.gov |

| Lysosomes | Homotypic fusion, formation of swollen structures | nih.govgoogle.complos.orgnih.gov |

| Endolysosomal System | Formation of enlarged vacuolar structures | embopress.orgnih.govliverpool.ac.uk |

Impact on Lysosomal Exocytosis

Beyond its effects on organelle morphology, this compound has been investigated for its role in regulating lysosomal exocytosis, a critical process for cellular repair, signaling, and clearance of waste products.

Inhibition of Ca2+-Dependent Lysosomal Exocytosis: Research Observations and Debates

A significant body of research indicates that this compound acts as an inhibitor of Ca²⁺-dependent lysosomal exocytosis. nih.govnih.govutoledo.eduapexbt.comcaymanchem.com This process, which involves the fusion of lysosomes with the plasma membrane to release their contents, is triggered by an increase in intracellular calcium ions (Ca²⁺). nih.govapexbt.com Studies have demonstrated that pretreatment of cells with this compound blocks the release of lysosomal enzymes, such as β-hexosaminidase, and prevents the appearance of lysosomal membrane proteins, like LAMP-1, on the cell surface following stimulation with calcium ionophores or upon plasma membrane wounding. nih.govapexbt.com This inhibitory effect is linked to the compound's ability to decrease the Ca²⁺ content within lysosomes. google.comnih.gov

However, the inhibitory role of this compound on lysosomal exocytosis is a subject of some debate. nih.govplos.org At least one study has reported that despite inducing morphological changes in lysosomes, this compound does not inhibit their Ca²⁺-regulated exocytosis. embopress.org This discrepancy in findings may be attributable to differences in cell types used, the specific mode of activation of exocytosis, or other experimental variables. nih.gov

Specificity Regarding Other Exocytic Pathways (e.g., Enlargeosomes)

The inhibitory action of this compound on exocytosis appears to be specific to the lysosomal pathway. nih.govutoledo.edu Research has shown that the compound does not affect the Ca²⁺-dependent exocytosis of other organelles, such as enlargeosomes. nih.govapexbt.com Enlargeosomes are a distinct set of vesicles that also fuse with the plasma membrane in a calcium-dependent manner. nih.gov The fact that this compound inhibits lysosomal exocytosis while leaving enlargeosome exocytosis intact highlights the compound's specific interference with the endolysosomal system, rather than a general disruption of the cellular exocytic machinery. nih.govapexbt.com This specificity makes this compound a valuable tool for dissecting the relative contributions of different organelles to cellular processes like plasma membrane repair. nih.gov

Molecular Targets and Associated Signaling Pathways

Phosphatidylinositol Kinase Class III (PIKfyve) Inhibition

This compound has been identified as a potent and selective inhibitor of Phosphatidylinositol Kinase Class III (PIKfyve). researchgate.netmedchemexpress.comnih.gov PIKfyve is a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) from phosphatidylinositol 3-phosphate (PI3P) on the cytosolic face of endosomal membranes. biorxiv.orgpnas.org This phosphoinositide is crucial for maintaining endomembrane homeostasis. biorxiv.org

High-content screening and subsequent cluster analysis have shown that this compound clusters with known PIKfyve inhibitors like YM201636, suggesting a similar mechanism of action. researchgate.netnih.gov Inhibition of PIKfyve by this compound disrupts the normal trafficking of newly synthesized lysosomal enzymes, which in turn suppresses the lysosomal degradation pathway. researchgate.net This leads to impaired lysosomal maturation and function. medchemexpress.comfocusbiomolecules.com The characteristic vacuolation of late endosomes and endolysosomes observed upon treatment with this compound is a direct consequence of PIKfyve inhibition, resulting from decreased membrane fission and interference with endosomal traffic. biorxiv.orgpnas.org

| Compound | Target | Effect on Autophagy | Reference |

| This compound | PIKfyve | Inhibits late-stage autophagy | medchemexpress.com |

| YM201636 | PIKfyve | Inhibits endosomal trafficking | researchgate.net |

| Apilimod | PIKfyve | Blocks cathepsin maturation | researchgate.net |

Activation of RAB5A GTPase

A significant aspect of this compound's mechanism of action is its ability to markedly activate the RAB5A GTPase. google.comnih.govnih.gov RAB5A is a master regulator of early endosome biogenesis and fusion. google.comtandfonline.com this compound is considered one of the first-in-class agonists of RAB5. google.com

The activation of RAB5A by this compound is a critical step in its inhibitory effect on the fusion of autophagosomes and endosomes with lysosomes. nih.govmdpi.com Studies have shown that the expression of a dominant-negative mutant of RAB5A or the knockdown of RAB5A significantly diminishes the blockage of autophagosome-lysosome fusion induced by this compound. nih.govnih.gov Conversely, the expression of a constitutively active form of RAB5A mimics the effects of this compound by suppressing autophagosome-lysosome fusion. nih.govnih.gov The sustained activation of RAB5A disrupts the maturation of endosomes, a process that requires a switch from RAB5 to RAB7, thereby compromising the biogenesis and function of lysosomes. nih.gov This leads to the homotypic fusion of endosomes and lysosomes, resulting in the formation of the characteristic large vacuoles. google.comtandfonline.com

| Experimental Condition | Effect on RAB5A Activity | Consequence on Autophagy | Reference |

| This compound Treatment | Marked Activation | Inhibition of autophagosome-lysosome fusion | google.comnih.gov |

| RAB5A Knockdown + this compound | - | Reduced inhibition of autophagy | nih.gov |

| Dominant-Negative RAB5A + this compound | - | Blocked inhibition of autophagy | nih.govnih.gov |

| Constitutive-Active RAB5A | Enhanced Activation | Suppression of autophagosome-lysosome fusion | nih.govnih.gov |

Effects on Vacuolar-type H+-ATPase (V-ATPase) Activity and Lysosomal pH Homeostasis

This compound has been shown to affect the activity of the vacuolar-type H+-ATPase (V-ATPase) and the pH homeostasis of lysosomes. google.comnih.gov V-ATPase is a proton pump responsible for maintaining the acidic environment within lysosomes, which is essential for the activity of lysosomal hydrolases. nih.gov

| Cell Line | Treatment | Change in Lysosomal pH | Reference |

| HeLa | This compound (1 µM) | Increase from ~4.7 to ~5.2 | google.comnih.gov |

Interaction with Specific Binding Proteins (e.g., Capping Protein Zβ)

Recent research has identified Capping Protein Zβ (CapZβ) as a specific binding protein for this compound. selleckchem.comexlibrisgroup.comselleckchem.com CapZβ is a component of the actin cytoskeleton capping protein complex, which regulates actin filament dynamics.

The interaction between this compound and CapZβ has been implicated in the compound's ability to inhibit endosomal trafficking and cancer cell metastasis. selleckchem.comexlibrisgroup.comnih.gov By targeting CapZβ, this compound compromises the assembly and disassembly dynamics of focal adhesions, which is achieved by inhibiting the recycling and degradation of integrins. exlibrisgroup.comdntb.gov.ua This finding provides a direct molecular link between this compound and the regulation of cellular processes beyond the endolysosomal system, connecting it to the dynamics of the actin cytoskeleton and cell migration. exlibrisgroup.com

Cellular Processes Modulated by Vacuolin 1

Regulation of Autophagy Pathway Progression

Vacuolin-1 is a known inhibitor of the late stages of autophagy. google.commdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.govhku.hkresearchgate.netgoogle.comneobioscience.com Its primary impact on this pathway involves disrupting the fusion of autophagosomes with lysosomes. google.commdpi.comnih.govresearchgate.netnih.govresearchgate.nethku.hkresearchgate.netgoogle.comneobioscience.com

Inhibition of Autophagosome-Lysosome Fusion

Studies utilizing techniques such as fluorescence microscopy with tandem fluorescent-tagged LC3B (tfLC3B) have demonstrated that this compound treatment leads to the accumulation of yellow LC3B puncta, indicative of autophagosomes that have not fused with lysosomes. google.commdpi.comnih.govwindows.net This is in contrast to red-only puncta, which represent autolysosomes where the GFP signal is quenched in the acidic lysosomal environment. nih.gov Electron microscopy further supports this, showing large numbers of autophagic vacuoles in this compound treated cells. google.comnih.gov This inhibition of fusion is similar to the effects observed with known inhibitors like Bafilomycin A1 (BAF) and Chloroquine (CQ). google.commdpi.comnih.gov The mechanism may involve the activation of RAB5A, a small GTPase essential for endosome fusion, as this compound has been shown to markedly activate RAB5A activity. google.commdpi.comnih.govresearchgate.netnih.gov Expression of a dominant-negative mutant of RAB5A or RAB5A knockdown significantly inhibits this compound-induced autophagosome-lysosome fusion blockage. nih.govresearchgate.netnih.gov

Accumulation of Autophagosomes and Autophagic Substrates (e.g., LC3-II, SQSTM1/p62)

Consistent with the inhibition of autophagosome-lysosome fusion, this compound treatment results in a marked increase in the lipidated form of LC3, known as LC3-II. google.commdpi.comnih.govresearchgate.netwindows.netresearchgate.netnovusbio.com This accumulation of LC3-II is a widely used marker for increased numbers of autophagosomes. google.comnih.gov Furthermore, SQSTM1/p62, an autophagic substrate that is normally degraded within lysosomes, also accumulates in cells treated with this compound. google.commdpi.comnih.govresearchgate.netwindows.netresearchgate.netnovusbio.com The accumulation of both LC3-II and p62 suggests a blockage in the autophagic flux at a step prior to lysosomal degradation. google.comnih.gov

Here is a table summarizing the effect of this compound on LC3-II and SQSTM1/p62 accumulation based on dose:

| Compound | Concentration | LC3B-II Accumulation | SQSTM1/p62 Accumulation |

| This compound | 0.1 µM | + | Not specified |

| This compound | 1 µM | ++ | Accumulation Observed |

| This compound | 10 µM | +++ | Accumulation Observed |

| This compound | 100 µM | ++++ | Accumulation Observed |

Note: The '+' symbols indicate increasing levels of accumulation based on relative intensity compared to control, as reported in a dose-dependent study. windows.net

Influence on General Endocytic and Degradation Pathways

Beyond its effects on autophagy, this compound also impacts the general endocytic and degradation pathways. google.comresearchgate.netresearchgate.nethku.hkgoogle.comwindows.netresearchgate.net

Inhibition of General Endosomal-Lysosomal Degradation

This compound treatment blocks the fusion between endosomes and lysosomes, leading to a defect in general endosomal-lysosomal degradation. google.commdpi.comnih.govresearchgate.netnih.govhku.hkwindows.netresearchgate.net Assays using fluorescently labeled cargo like DQ-BSA-green, which is normally delivered to lysosomes for degradation, have shown that this compound markedly inhibits this degradation. google.comnih.gov The cargo is internalized into endosomes but fails to be delivered to lysosomes. google.com This inhibition of degradation is consistent with the observed impairment of lysosomal function and the blockage of endosome-lysosome fusion. google.commdpi.comnih.govresearchgate.netnih.govhku.hkwindows.netresearchgate.net

Effects on Receptor-Mediated Endocytosis and Downstream Receptor Degradation (e.g., Epidermal Growth Factor Receptor)

This compound affects the degradation of receptors internalized through receptor-mediated endocytosis, such as the Epidermal Growth Factor Receptor (EGFR). google.comnih.govresearchgate.net Following EGF binding, EGFR undergoes endocytosis and is typically targeted to lysosomes for degradation. google.comnih.gov this compound inhibits EGF-triggered EGFR degradation. google.comnih.govresearchgate.netgoogle.com While EGFR is internalized normally, the endosomes containing EGFR fail to fuse with lysosomes, leading to the accumulation of EGFR in this compound treated cells. google.comnih.gov This indicates that this compound interferes with the post-endocytic trafficking and delivery of receptors to lysosomes for degradation. google.comnih.gov

Impact on Membrane Trafficking and Vesicular Dynamics

This compound is known to disrupt endocytosis and promote the formation of enlarged vacuoles through the homotypic fusion of endosomes and lysosomes. researchgate.netnih.gov This action significantly impacts the intricate network of membrane trafficking pathways within the cell.

Alterations in Endomembrane System Morphology and Function

The primary impact of this compound on the endomembrane system is the induction of enlarged vacuoles. researchgate.netnih.gov These vacuoles are formed by the fusion of endocytic vesicles, including endosomes and lysosomes. researchgate.netnih.gov This alteration in morphology reflects a disruption in the normal trafficking and maturation of these organelles. While the precise mechanisms are still under investigation, this suggests that this compound interferes with the regulatory machinery that governs vesicle fusion and fission events within the endomembrane system.

Role in Multivesicular Endosome Biogenesis and Trafficking

Research indicates that this compound affects multivesicular endosomes (MVEs). MVEs are key intermediates in endosomal trafficking, sorting cargo for degradation in lysosomes or for release in exosomes. This compound's ability to induce the fusion of endosomes and lysosomes suggests a potential impact on the formation and trafficking of MVEs, potentially leading to the accumulation of enlarged endosomal structures rather than their normal progression and sorting functions.

Diverse Cellular Phenotypes and Developmental Processes

Beyond its effects on membrane dynamics, this compound has been shown to influence several distinct cellular phenotypes and developmental processes in various cell types and model systems.

Promotion of Erythroblast Enucleation in Cultured Systems

This compound has been observed to promote erythroblast enucleation in cultured systems. nih.govnih.govmdpi.com Erythroblast enucleation is the process by which immature red blood cells expel their nucleus to become mature erythrocytes, a critical step in mammalian erythropoiesis. Studies have shown that this compound can increase the percentage of enucleated cells in primary erythroblast cultures. nih.govnih.gov This effect is thought to be related to its influence on vesicle trafficking, as vesicle formation and coalescence at the junction of the nucleus and cytoplasm are considered critical components of erythroblast enucleation. nih.gov this compound has been shown to rescue enucleation defects in survivin-deficient erythroblasts, further highlighting its role in this process, distinct from cell cycle functions. researchgate.netnih.gov Murine erythroleukemia (MEL) cells treated with this compound mimic normal erythrocyte enucleation, and studies using this model have indicated that ORC4 is required for MEL enucleation induced by this compound treatment. tandfonline.com

Here is a table summarizing the effect of this compound on erythroblast enucleation based on research findings:

| Cell Type/Model System | Treatment with this compound | Observed Effect on Enucleation | Key Findings | Source |

| Primary murine fetal liver erythroblasts | This compound added at 38 hours | Dose-dependent increase | Increased percentage of enucleated cells without affecting cell cycle, viability, or differentiation. | nih.gov |

| Surfl/fl fetal liver erythroblasts | This compound added at 36 hours (in survivin-deficient cells) | Rescued enucleation defect | Bypassed the enucleation block caused by survivin deficiency. | researchgate.netnih.gov |

| WT mouse fetal liver erythroblasts | This compound added at 36 hours (with blebbistatin) | Failed to rescue | Did not rescue the cytokinetic block induced by blebbistatin, indicating a distinct mechanism from cytokinesis. | researchgate.net |

| Murine Erythroleukemia (MEL) cells | Treatment with this compound | Induced enucleation | Mimics normal erythrocyte enucleation; ORC4 required for this process. | tandfonline.com |

| Primary human erythroblasts (knockdown) | Clathrin knockdown | Inhibited enucleation | Suggests vesicle trafficking is critical. | nih.gov |

Enhancement of Retinoic Acid-Induced Differentiation in Myeloblastic Leukemia Cell Models

This compound has been found to enhance retinoic acid (RA)-induced differentiation in human myeloblastic leukemia cell models, such as HL-60 cells. researchgate.netwilddata.cnnih.govnih.gov RA is a known inducer of differentiation in these cells, leading to a progression of cell-surface and functional markers, including CD38, CD11b, and reactive oxygen species (ROS) production, culminating in G1/0 cell cycle arrest characteristic of mature myeloid cells. researchgate.netnih.govnih.gov this compound treatment, in combination with RA, has been shown to enhance the expression of CD11b, inducible ROS production, and G1/0 cell cycle arrest. researchgate.netnih.gov This enhancement is associated with increased phosphorylation and activation of key signaling molecules like FAK, LYN, and SLP-76, suggesting a CD11b/FAK/LYN/SLP-76 axis that supports differentiation and is subject to endosomal regulation. researchgate.netnih.gov The effects of this compound in this context suggest a model where RA-induced differentiation involves progressive stages influenced by endosomal regulation of receptor signaling. researchgate.netnih.gov

Vacuolin 1 in Pre Clinical Disease Mechanism Research

Investigation in Cancer Cell Biology Models

Research into the effects of Vacuolin-1 on cancer cells has revealed its ability to interfere with key processes involved in tumor growth and metastasis.

Inhibition of Cancer Cell Colony Formation and Migration in In Vitro Assays

In vitro studies have demonstrated that this compound significantly inhibits the colony formation, migration, and invasion of various cancer cell lines. This includes human lung cancer stem cells (LCSCs), nasopharyngeal carcinoma cells (CNE-1 and HONE-1), mammary carcinoma cells (4T1, 4T07, and MDA-MB-231), human glioblastoma U87 cells, A549, and HCT116 cells. google.comresearchgate.netcityu.edu.hkcityu.edu.hkmdpi.comnih.govdntb.gov.uaexlibrisgroup.com For instance, this compound treatment markedly decreased the motility of tumor cells and significantly inhibited the size and number of colonies formed by single CNE-1 or HONE-1 cells. google.com At concentrations greater than 10 μM, this compound almost completely inhibited the colony formation, migration, and invasion of hLCSCs. google.com Studies on glioma cells also showed that this compound inhibited migration and invasion in transwell and scratch experiments in a dose-dependent manner, with a 33% inhibition of invasion observed at 1 μM in C6 glioma cells. plos.orgplos.org

The following table summarizes some of the in vitro findings:

| Cancer Cell Line(s) | Observed Effects | Relevant Snippets |

| Human lung cancer stem cells (LCSCs) | Inhibits colony formation, migration, invasion, tumor sphere formation | google.com |

| Nasopharyngeal carcinomas (CNE-1, HONE-1) | Inhibits colony formation, migration, invasiveness | google.com |

| Mammary carcinoma (4T1, 4T07, MDA-MB-231) | Inhibits colony formation, migration, invasion | researchgate.net |

| Human glioblastoma U87 | Inhibits migration and invasion | mdpi.com |

| Various cancer cells (A549, MDA-MB-231, HCT116, U87) | Inhibits migration and invasion | google.comgoogle.compnas.orgneobioscience.comneobioscience.com |

| C6 glioma cells | Inhibits migration and invasion | plos.orgplos.org |

Effects on Tumor Progression and Metastasis in Experimental Animal Models

In experimental animal models, this compound has been shown to significantly suppress tumor progression and metastasis. Studies using xenograft mouse models demonstrated that this compound markedly suppressed tumor growth. google.comcityu.edu.hk In various experimental or transgenic mouse models, this compound significantly suppresses the metastasis and/or tumor growth of breast cancer or melanoma. researchgate.netcityu.edu.hkmdpi.comexlibrisgroup.com For example, in a tail vein injection mouse model using Fluc-mCherry-expressing 4T07 cells, treatment with this compound (10 mg/kg, IP, daily) for two weeks significantly inhibited tumor metastasis, with fewer metastatic nodules observed in the lungs compared to control mice. researchgate.netresearchgate.net

Modulation of Focal Adhesion Assembly-Disassembly Dynamics in Cancer Cells

This compound inhibits cancer cell migration, in part, by modulating the dynamics of focal adhesions (FAs). researchgate.netcityu.edu.hknih.govexlibrisgroup.com It compromises the assembly-disassembly dynamics of focal adhesions by inhibiting the recycling and degradation of integrins. researchgate.netcityu.edu.hknih.govexlibrisgroup.com Specifically, this compound has been reported to inhibit focal adhesion disassembly and promote focal adhesion assembly. neobioscience.com This modulation of focal adhesions is considered a mechanism by which this compound exerts its anti-migration effects in cancer cells. researchgate.netcityu.edu.hknih.govexlibrisgroup.com

Studies in Viral Pathogenesis Models

This compound's impact on endomembrane trafficking has also led to investigations into its effects on viral infections, particularly SARS-CoV-2.

Impact on Host Endomembrane System in SARS-CoV-2 Infection Research

SARS-CoV-2 infection is known to significantly alter the host endomembrane system, including endosomes, lysosomes, and the Golgi apparatus. news-medical.netmdpi.combiorxiv.org this compound is a compound known to affect the endomembrane system, inducing the formation of large and swollen lysosomes. news-medical.netmdpi.combiorxiv.orgnih.gov Given that SARS-CoV-2 utilizes and modifies the host endomembrane system for its replication and assembly, it was hypothesized that this compound could interfere with the viral life cycle by targeting these cellular components. news-medical.netmdpi.combiorxiv.org Studies have revealed that SARS-CoV-2 infection triggers global changes in the endomembrane system, including fragmentation of the Golgi structure and alterations in endosome/lysosome morphology. biorxiv.org

Inhibition of Viral Infection in Cell-Based Studies

Cell-based studies have demonstrated that this compound inhibits SARS-CoV-2 infection. pnas.orgnews-medical.netmdpi.combiorxiv.orgnih.gov this compound was identified in screens for small molecules targeting the endomembrane system that could inhibit SARS-CoV-2 infection. biorxiv.org Disruption of lysosomal function with this compound significantly reduced viral infection in Huh7-ACE2 cells. news-medical.netbiorxiv.orgnih.gov this compound also showed potent inhibitory effects on infection by chimeric vesicular stomatitis virus (VSV) containing the envelope protein for SARS-CoV-2 (VSV-SARS-CoV-2). google.compnas.org While the exact mechanism by which this compound inhibits SARS-CoV-2 infection is still under investigation, its known effects on endosomal and lysosomal trafficking, which are integral to the SARS-CoV-2 life cycle, are considered to play a significant role. biorxiv.org

Methodological Approaches and Research Tools Utilizing Vacuolin 1

Compound Identification and Screening Methodologies

The identification and characterization of Vacuolin-1 and its analogs have relied on screening methodologies designed to detect compounds that alter cellular morphology or function, particularly related to vacuolation and autophagy.

High-Content Screening for Autophagy Modulators

High-content screening (HCS) has been instrumental in identifying compounds like this compound that modulate cellular processes such as autophagy and lysosomal trafficking. This compound was identified in high-content screens based on its ability to cause significant vacuolation within cells nih.govneobioscience.com. HCS allows for the rapid analysis of large libraries of compounds, assessing their effects on various cellular parameters simultaneously, including organelle morphology and protein localization. High-content imaging has also been used to study lysosomal membrane permeabilization induced by this compound, providing insights into its mechanism of action google.com.

Virtual Drug Screening and Chemical Synthesis for Analog Identification

Following the identification of this compound, virtual drug screening and chemical synthesis have been employed to identify and characterize its analogs. These approaches are crucial for understanding the structure-activity relationships (SAR) of this compound and for developing compounds with potentially altered or improved properties. The synthesis of this compound and various analogs has been reported, allowing for systematic investigation of how structural modifications affect their biological activity, particularly their ability to induce vacuolation and impact membrane trafficking neobioscience.comneobioscience.comuni.lu. SAR studies involving synthesized analogs help to pinpoint the chemical features essential for this compound's effects neobioscience.comneobioscience.com.

Advanced Cell-Based Assays and Imaging Techniques

Detailed investigation into the cellular effects of this compound requires advanced cell-based assays and imaging techniques that can visualize and quantify changes at the organelle and molecular levels.

Fluorescence Microscopy for Organelle Morphology and Protein Colocalization (e.g., LC3-II puncta, LAMP1)

Fluorescence microscopy is a primary tool for visualizing the dramatic vacuolation induced by this compound and examining the morphology of affected organelles, particularly lysosomes. Researchers use fluorescent markers for specific organelles, such as LAMP1 (Lysosomal-Associated Membrane Protein 1), to demonstrate that the large vacuoles are often derived from or contain lysosomal components. Furthermore, fluorescence microscopy is used to assess the localization of proteins involved in autophagy, such as LC3 (Microtubule-Associated Protein 1 Light Chain 3). Accumulation of lipidated LC3 (LC3-II) on autophagosomal membranes, often appearing as puncta, can be observed and quantified using fluorescence microscopy, indicating an effect of this compound on the autophagic pathway. Protein colocalization studies using fluorescent tags for proteins like LC3 and LAMP1 help to understand the relationship between this compound-induced vacuoles, lysosomes, and autophagosomes.

Electron Microscopy for Ultrastructural Analysis of Vacuoles and Autophagosomes

Electron microscopy provides a higher resolution view of the cellular ultrastructure, allowing for detailed analysis of the vacuoles induced by this compound and the morphology of other organelles like autophagosomes. This technique is crucial for confirming the origin and nature of the vacuoles observed by light microscopy and for examining the accumulation of autophagic structures. Electron microscopy studies have revealed the ultrastructural characteristics of the large vacuoles, often showing them as single-membrane bound compartments neobioscience.com. This technique also allows for the visualization of accumulated autophagosomes, providing further evidence of this compound's impact on the autophagic pathway at an ultrastructural level.

GTPase Activity Assays (e.g., RAB5A Activation Studies)

Research indicates that this compound treatment leads to a marked activation of RAB5A GTPase activity. nih.govnih.govhku.hktandfonline.comresearchgate.net RAB5 is a key regulator in the biogenesis of the endolysosomal system and is essential for endosome fusion. google.comnih.gov Studies utilizing GST-tagged Rabaptin5 pull-down assays, which specifically interact with active, GTP-bound RAB5, have demonstrated this activation upon this compound treatment. google.comnih.gov This suggests that this compound exerts its effects, at least in part, by influencing the activation state of RAB5A. nih.govnih.govhku.hktandfonline.com

Genetic and Pharmacological Intervention Strategies

To further elucidate the mechanisms by which this compound affects cellular processes, researchers utilize various genetic and pharmacological intervention strategies in conjunction with this compound treatment.

Gene Knockdown and Knockout Approaches in Cellular Models

Gene knockdown approaches, such as using shRNA for RAB5A, have been employed to study the necessity of specific proteins in this compound's effects. Consistent with the studies using dominant-negative mutants, RAB5A knockdown has been shown to markedly decrease this compound-induced accumulation of both LC3-II and p62, key markers of impaired autophagic flux. google.comnih.govtandfonline.comresearchgate.net This further supports the critical role of RAB5A in mediating this compound's inhibition of autophagy. google.comnih.govtandfonline.comresearchgate.net Studies have also shown that RAB5A knockdown significantly inhibited this compound-induced autophagosome-lysosome fusion blockage. nih.govhku.hk

Comparative Studies with Established Autophagy Inhibitors (e.g., Bafilomycin A1, Chloroquine)

This compound's effects on autophagy are often compared to those of established autophagy inhibitors like Bafilomycin A1 (BAF) and Chloroquine (CQ). Similar to BAF and CQ, this compound blocks the fusion between autophagosomes and autolysosomes, leading to the accumulation of LC3-II positive autophagosomes. google.comnih.govtandfonline.com However, research indicates that this compound is significantly more potent in inhibiting autophagy compared to Chloroquine, often showing at least a 10-fold greater potency. google.comnih.govnih.govtandfonline.comresearchgate.net Furthermore, this compound has been reported to be less toxic than Chloroquine. google.comnih.govnih.govresearchgate.net Comparative studies, including western blot analysis of LC3-II and p62 accumulation, demonstrate that this compound's mechanism of blocking autophagosome-lysosome fusion is comparable to that of Bafilomycin A1. google.comnih.gov Co-treatment with this compound analogues and Bafilomycin A1 did not result in a further increase in the accumulation of LC3B-II and SQSTM1 compared to either drug alone, indicating a similar point of action in blocking autophagic flux. nih.gov

Future Directions and Emerging Research Avenues for Vacuolin 1

Further Elucidation of Undiscovered Molecular Targets and Specificity Profiling

While Vacuolin-1 is recognized as a potent PIKfyve inhibitor, the full spectrum of its molecular targets and its precise specificity profile are areas requiring further investigation. Research indicates that this compound's effects on the endosome-lysosome system may involve additional mechanisms beyond PIKfyve inhibition alone researchgate.net. For instance, studies have shown that this compound treatment leads to the activation of RAB5A GTPase, which contributes to the blockage of autophagosome-lysosome fusion and endosomal fusion nih.govresearchgate.netgoogle.com. The interplay between PIKfyve inhibition and RAB5A activation, as well as the potential involvement of other proteins or lipids in mediating this compound's effects, remains to be fully characterized. Future research should employ advanced proteomic, lipidomic, and chemical biology techniques to comprehensively map all direct and indirect targets of this compound, providing a more complete picture of its cellular impact and specificity.

Exploration of Novel Cellular Pathways and Physiological Roles

The primary focus of this compound research has been on its effects on lysosomal exocytosis, endosomal trafficking, and autophagy. However, its influence might extend to other cellular pathways and physiological processes. Given its impact on endolysosomal function, which is interconnected with various cellular activities, future studies could explore this compound's roles in areas such as cell signaling, nutrient sensing, and immune responses. For example, disruptions in endosomal trafficking can affect the localization and signaling of receptors like the epidermal growth factor receptor (EGFR) researchgate.net. Investigating how this compound impacts these broader cellular networks could reveal novel physiological roles and potential therapeutic implications.

Advanced Development and Structure-Activity Relationship (SAR) Studies of this compound Analogues

The development of this compound analogues with improved potency, specificity, or desirable pharmacological properties is a significant area for future research. Initial studies have already identified several this compound analogues that also function as autophagy inhibitors, and these studies have begun to shed light on the structure-activity relationships of this class of compounds nih.govnih.gov. Further advanced SAR studies are needed to systematically explore chemical modifications that can enhance this compound's interaction with specific targets (like PIKfyve or potentially other undiscovered targets) or modulate its effects on different aspects of endolysosomal and autophagic pathways. This could lead to the design of more selective and potent chemical tools or potential therapeutic leads. The identification of analogues with reduced off-target effects or altered cellular permeability could also be crucial for expanding their research and potential therapeutic utility.

Expanded Applications as a Chemical Tool for Fundamental Membrane Trafficking and Autophagy Research

This compound is already a valuable chemical tool for studying lysosomal exocytosis, endosomal fusion, and autophagosome-lysosome fusion medchemexpress.comnih.govnih.govnih.gov. Future research can further expand its applications in dissecting the intricate mechanisms of membrane trafficking and autophagy. This could involve using this compound in combination with other chemical probes or genetic tools to perturb specific steps in these pathways and study their consequences. For instance, using this compound to block late-stage autophagy can help researchers understand the upstream events in autophagosome formation and cargo delivery. Its reversible nature in inhibiting autophagosome-lysosome fusion also makes it useful for studying the dynamics of autophagic flux nih.govresearchgate.net. Furthermore, this compound could be applied to investigate membrane dynamics in less-studied organelles or in the context of specific cellular processes like secretion or cell division.

Investigation in New Pre-Clinical Disease Models Beyond Current Research Paradigms

Current research involving this compound has touched upon its potential relevance in diseases where membrane trafficking and autophagy are implicated, such as cancer and neurodegenerative diseases google.comnih.govnih.gov. However, there is potential to investigate this compound in a wider range of preclinical disease models. Given its impact on lysosomal function, it could be relevant in models of lysosomal storage disorders. Its effects on membrane dynamics might also have implications for infectious diseases that exploit host membrane trafficking pathways, such as viral infections researchgate.netgoogle.com. Exploring this compound's effects in these diverse models could uncover new therapeutic possibilities or provide insights into disease pathogenesis.

Table 1: this compound Properties

| Property | Value/Description | Source |

| Molecular Formula | C₂₆H₂₄IN₇O | sigmaaldrich.cnuni.lubroadpharm.com |

| Molecular Weight | 577.42 | broadpharm.comgbiosciences.comsigmaaldrich.comscbt.com |

| CAS Number | 351986-85-1 | medchemexpress.comgoogle.combroadpharm.comgbiosciences.comsigmaaldrich.comscbt.commerckmillipore.comselleckchem.com |

| PubChem CID | 9661141 | uni.lunih.govneobioscience.comneobioscience.com |

| Primary Target | Ca²⁺-dependent fusion of lysosomes with the plasma membrane; PIKfyve inhibitor | sigmaaldrich.cnnih.govgbiosciences.comsigmaaldrich.comscbt.commerckmillipore.comselleckchem.comapexbt.com |

| Solubility | Soluble in DMSO (e.g., 25 mg/mL or 35 mg/mL) | sigmaaldrich.cngbiosciences.comsigmaaldrich.com |

| Purity | Typically ≥95% or >98% (HPLC) | sigmaaldrich.cngbiosciences.comsigmaaldrich.comscbt.comselleckchem.com |

| Form | Solid | sigmaaldrich.cnsigmaaldrich.com |

| Color | White | sigmaaldrich.cnsigmaaldrich.com |

| Storage Temp | 2-8°C or -20°C (as supplied or following reconstitution) | sigmaaldrich.cnbroadpharm.comgbiosciences.comsigmaaldrich.com |

Table 2: Key Cellular Effects of this compound

| Cellular Effect | Description | Source |

| Inhibition of Lysosomal Exocytosis | Blocks Ca²⁺-dependent fusion of lysosomes with the plasma membrane and release of lysosomal content. | medchemexpress.comsigmaaldrich.cnnih.govmerckmillipore.comselleckchem.comapexbt.comresearchgate.netglpbio.com |

| Induction of Vacuole Formation | Causes rapid formation of large, swollen structures derived from endosomes and lysosomes. | medchemexpress.comnih.govresearchgate.netembopress.orgembopress.org |

| Inhibition of Autophagosome-Lysosome Fusion | Potently and reversibly inhibits the fusion between autophagosomes and lysosomes, leading to autophagosome accumulation. | nih.govresearchgate.netgoogle.comnih.govnih.gov |

| Impairment of Lysosomal Maturation | Inhibits late-stage autophagy by impairing lysosomal maturation. | medchemexpress.comgbiosciences.comselleckchem.com |

| Blockage of Endosome-Lysosome Fusion | Inhibits the fusion between endosomes and lysosomes, leading to defects in general endosomal-lysosomal degradation. | nih.govresearchgate.net |

| Activation of RAB5A | Markedly activates RAB5A GTPase activity, which is required for this compound-induced autophagy arrest and endosomal fusion. | nih.govresearchgate.netgoogle.com |

| Alkalinization of Lysosomal pH | Increases lysosomal pH. | nih.govresearchgate.net |

| Decrease in Lysosomal Ca²⁺ Content | Decreases lysosomal Ca²⁺ content. | nih.govresearchgate.net |

| No Effect on Cell Resealing | Does not affect the process of plasma membrane resealing. | medchemexpress.comnih.govselleckchem.comapexbt.comresearchgate.netglpbio.comembopress.orgembopress.org |

| No Effect on Enlargeosome Exocytosis | Does not block the Ca²⁺-dependent fusion of enlargeosomes with the plasma membrane. | nih.govselleckchem.comapexbt.comresearchgate.netembopress.org |

| No Disturbance of Cytoskeletal Network | Does not disturb the organization of the actin or tubulin cytoskeletal network. | sigmaaldrich.cnnih.govmerckmillipore.com |

| No Interference with Constitutive Secretory Pathway | Does not interfere with membrane traffic along the constitutive pathway from the ER to the plasma membrane. | sigmaaldrich.cnnih.govmerckmillipore.com |

Q & A

Q. What is the primary mechanism of Vacuolin-1 in inhibiting lysosomal functions?

this compound operates through dual mechanisms:

- Ca²⁺-dependent lysosomal exocytosis inhibition : Blocks fusion of lysosomes with the plasma membrane, preventing content release (e.g., β-galactosidase in HeLa cells) without disrupting lysosomal reformation .

- PIKfyve inhibition : Impairs lysosomal maturation by targeting the lipid kinase PIKfyve, leading to autophagosome-lysosome fusion defects and autophagic flux blockage . Methodological Tip: Validate lysosomal pH changes using LysoTracker Red (pH-sensitive dye) and confirm autophagosome accumulation via LC3B-II puncta assays .

Q. How should this compound be administered in cell culture experiments?

- Solubility : Dissolve in DMSO (≤5 mg/mL) or DMF (3 mg/mL) to avoid precipitation .

- Concentration Range : Titrate between 1–10 µM (IC₅₀ ~3 µM for autophagy inhibition). Higher concentrations (>10 µM) may induce nonspecific V-ATPase inhibition .

- Controls : Include Bafilomycin A1 (V-ATPase inhibitor) to distinguish pH-dependent vs. PIKfyve-specific effects .

Q. What assays are recommended to confirm this compound’s impact on endosomal-lysosomal trafficking?

- EGFR Degradation Assay : Monitor EGF-induced EGFR internalization and lysosomal degradation delays via Western blot (e.g., accumulation of undegraded EGFR in this compound-treated cells) .

- DQ-BSA Proteolysis : Use self-quenched DQ-BSA to visualize failed lysosomal delivery (green fluorescence in endosomes vs. lysosomes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on lysosomal exocytosis?

- Key Conflict : this compound inhibits β-galactosidase release in ionomycin-treated HeLa cells but fails to block β-hexosaminidase secretion in NRK/HeLa cells under similar conditions .

- Methodological Adjustments :

- Vary cell lines (e.g., HeLa vs. NRK) and stimuli (e.g., ionomycin vs. mechanical membrane damage).

- Quantify lysosomal Ca²⁺ levels (Fluo-4 AM) to assess ionomycin-specific pathway modulation .

Q. What strategies optimize this compound use to minimize off-target effects in autophagy studies?

- Dose Titration : Use ≤1 µM to avoid nonspecific V-ATPase inhibition, as higher doses (>10 µM) reduce ATPase activity by ~30% non-specifically .

- Time-Course Experiments : Limit treatment to 2–4 hours for reversible autophagosome-lysosome fusion blockade .

- Co-treatment with RAB5 Dominant-Negative Constructs : Confirm RAB5A activation’s role in fusion inhibition via knockdown/overexpression studies .

Q. How does this compound’s drug-likeness profile influence preclinical translation?

- Lipinski’s Rule Violation : Molecular weight (577.42 g/mol) exceeds 500 g/mol, reducing oral bioavailability. However, it complies with Veber’s rules (rotatable bonds ≤10, polar surface area ≤140 Ų) .

- Toxicity Profile : Predicted LD₅₀ = 13,016.65 mg/kg (low toxicity) but hepatotoxicity risk (Pa = 0.420). Use MetaTox for metabolite prediction (e.g., N-hydroxylation, glucuronidation) . Methodological Recommendation: Pair in silico ADME analysis (Swiss-ADME) with in vitro hepatocyte assays to prioritize structural analogs .

Q. Can this compound be combined with other autophagy modulators to study compensatory pathways?

- Synergy with Apilimod : Co-treatment enhances PI3K/PIKfyve pathway blockade, suppressing SARS-CoV-2 entry in vitro .

- Antagonism with Chloroquine : this compound shows stronger autophagosome accumulation (10× potency) but lower cytotoxicity. Use combination indices (e.g., Chou-Talalay) to quantify interactions .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.